ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
Ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring a benzothiazole core fused with a dihydrothiazole ring. Key structural elements include:
- A (2Z)-imino linkage connecting the benzothiazole to a 2-oxo-2H-chromene-3-carbonyl moiety, introducing rigidity and hydrogen-bonding capabilities.
- Ethyl carboxylate and methoxy-oxoethyl substituents, influencing solubility and steric bulk .
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via multi-modal interactions (e.g., kinase inhibition, DNA intercalation).
Properties
IUPAC Name |
ethyl 3-(2-methoxy-2-oxoethyl)-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O7S/c1-3-31-21(28)14-8-9-16-18(11-14)33-23(25(16)12-19(26)30-2)24-20(27)15-10-13-6-4-5-7-17(13)32-22(15)29/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMSWLRSBJZXAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=CC=CC=C4OC3=O)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazoles and chromenes. Its structure suggests potential biological activities due to the presence of multiple functional groups that may interact with various biological targets.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features:
- A benzothiazole core, which is known for its diverse biological properties.
- A chromene moiety, contributing to its pharmacological potential.
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity : Compounds containing benzothiazole and chromene structures have shown promising anticancer effects through various mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of thiazole and chromene rings in similar compounds has been linked to antimicrobial activity against various bacterial and fungal strains.
- Anti-inflammatory Effects : Some thiazole derivatives have shown effectiveness in reducing inflammation in in vivo models.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
| Structural Feature | Effect on Activity |
|---|---|
| Benzothiazole Core | Enhances anticancer and antimicrobial properties |
| Chromene Moiety | Contributes to cytotoxic effects |
| Methoxy Group | May increase lipophilicity and bioavailability |
The mechanisms through which this compound may exert its biological effects include:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key signaling pathways involved in cell growth.
- Induction of Apoptosis : Compounds with similar structures have been reported to activate apoptotic pathways via caspase activation.
- Antioxidant Activity : The presence of specific functional groups may confer antioxidant properties, reducing oxidative stress within cells.
Scientific Research Applications
Pharmacological Potential
The compound exhibits a range of pharmacological activities, including:
- Anticancer Activity : Studies have shown that derivatives of benzothiazole compounds can inhibit cancer cell proliferation by inducing apoptosis. Ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate has been investigated for its potential to target specific cancer pathways.
- Anti-inflammatory Properties : The compound's structural motifs suggest potential anti-inflammatory effects, which are common in chromene derivatives.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound against various pathogens. The presence of the benzothiazole moiety is particularly noted for enhancing antibacterial activity.
- Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---------------------------|----------------------------------------|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Pesticide Development
Compounds similar to this compound have been evaluated for their effectiveness as pesticides due to their ability to disrupt pest metabolic pathways.
- Case Study : A recent investigation into the use of chromene derivatives as bio-pesticides showed promising results in reducing pest populations while being environmentally friendly .
Herbicide Potential
The structural characteristics suggest potential herbicidal activity by inhibiting specific enzymes involved in plant growth.
Comparison with Similar Compounds
Structural Features
The table below compares the target compound with three analogues from the evidence:
Key Observations :
- Core Diversity : The target’s benzothiazole core differs from thiazolo-pyrimidine () and simple chromene () systems, altering electronic properties and binding modes.
- Substituent Effects: The chromene-carbonyl imino group in the target may enhance hydrogen bonding compared to the 2,3-dimethoxybenzylidene () or chlorophenyl groups ().
- Solubility : Ethyl/methoxy esters in the target and analogues improve hydrophilicity relative to purely aromatic systems .
Physicochemical Properties
- The target’s methoxy-oxoethyl group may lower CMC, favoring aggregation in aqueous media .
Research Implications and Challenges
- Predicting its packing via Etter’s hydrogen-bonding rules () could guide formulation studies.
- Similarity Metrics : Tanimoto/Dice indices () may overestimate bioactivity similarity due to the target’s unique chromene moiety. Machine learning models incorporating 3D pharmacophore features are recommended for virtual screening .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for assembling the thiazolo[3,2-a]pyrimidine core in this compound?
- The synthesis typically involves multi-step reactions, starting with condensation of thiazole precursors (e.g., 2-aminothiazol-4(5H)-one) with carbonyl-containing moieties under reflux conditions in acetic acid. For example, analogous compounds were synthesized via condensation of substituted benzaldehydes with thiazole intermediates, followed by cyclization . Key parameters include temperature control (80–100°C), solvent selection (acetic acid or DMF), and stoichiometric optimization of reactants to minimize side products .
Q. How can spectroscopic techniques validate the compound’s structural integrity?
- Employ a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and stereochemistry. For instance, -NMR can identify imine protons (δ 8.5–9.5 ppm) and methoxy groups (δ 3.2–3.8 ppm), while HRMS verifies molecular weight within ±2 ppm accuracy . X-ray crystallography, as used in structurally similar compounds, resolves ambiguities in Z/E configurations .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Begin with cell viability assays (MTT or SRB) across cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity. Compare results with positive controls (e.g., doxorubicin) and normalize to solvent-only baselines. Parallel antimicrobial screening (MIC assays) against Gram-positive/negative bacteria can identify dual-functionality potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Systematically modify substituents on the benzothiazole and chromene rings. For example:
- Electron-donating groups (e.g., methoxy at the chromene 3-position) enhance stability and π-π stacking with biological targets .
- Electron-withdrawing groups (e.g., chloro on the benzothiazole) increase electrophilicity, potentially improving enzyme inhibition .
- Use computational docking (AutoDock Vina) to predict binding affinities to targets like topoisomerase II or tubulin, followed by in vitro validation .
Q. How should researchers address contradictory cytotoxicity data across cell lines?
- Conduct orthogonal assays (e.g., apoptosis via Annexin V/PI staining, ROS generation) to confirm mechanisms. For instance, if a compound shows high cytotoxicity in HeLa but not in MCF-7, evaluate cell-specific uptake (LC-MS quantification) or efflux pump activity (e.g., P-glycoprotein inhibition assays) . Cross-reference with proteomic profiling to identify differential target expression .
Q. What strategies improve yield in large-scale synthesis while maintaining purity?
- Optimize stepwise purification:
- Step 1 : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) after imine formation.
- Step 2 : Recrystallize the final product from DMF/acetic acid (3:1 v/v) to remove residual solvents .
- Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and adjust catalyst loading (e.g., 5 mol% p-toluenesulfonic acid) to reduce byproducts .
Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?
- Perform accelerated stability studies:
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Methoxy and ester groups may hydrolyze, requiring prodrug strategies .
- Photostability : Expose to UV light (λ = 254 nm) for 6 hours; chromene rings are prone to photooxidation, necessitating light-protected formulations .
Methodological Notes
- Data Interpretation : Cross-validate biological activity with ≥3 independent replicates and apply ANOVA with post-hoc Tukey tests (p < 0.05) .
- Synthetic Challenges : Steric hindrance at the benzothiazole 2-position may require microwave-assisted synthesis (100°C, 30 min) to enhance reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
